4-Bromo-2-nitrotoluene

Catalog No.
S663607
CAS No.
60956-26-5
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitrotoluene

CAS Number

60956-26-5

Product Name

4-Bromo-2-nitrotoluene

IUPAC Name

4-bromo-1-methyl-2-nitrobenzene

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3

InChI Key

KZNXALJXBRSMFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]

The exact mass of the compound 4-Bromo-2-nitrotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-nitrotoluene (CAS 60956-26-5) is a highly versatile, bifunctional aromatic building block characterized by an ortho-relationship between its methyl and nitro groups, and a bromine atom positioned para to the methyl group . Commercially available at high purities (typically >98% GC), it serves as a critical raw material for the synthesis of complex heterocycles, functionalized benzaldehydes, and advanced biaryl scaffolds. Its unique substitution pattern provides three distinct vectors for chemical modification: the benzylic methyl group can be oxidized or functionalized, the nitro group can be reduced to an amine for cyclization or diazotization, and the aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling. This multi-reactivity profile makes it an essential precursor in pharmaceutical, agrochemical, and materials science procurement.

Research Fit

Workflow Palladium-catalyzed cross-coupling reactions
Workflow Nitro-group reduction and derivatization
Selection context Regioselective synthesis requiring 4-bromo-2-nitro substitution

Substituting 4-Bromo-2-nitrotoluene with generic bromotoluenes or other nitrotoluene isomers completely disrupts downstream synthetic pathways and compromises process efficiency. For instance, the Leimgruber-Batcho indole synthesis strictly requires the methyl and nitro groups to be in an ortho relationship; isomers like 4-bromo-3-nitrotoluene are structurally incapable of forming the indole core [1]. Furthermore, the electronic activation of the bromine atom is highly dependent on its position relative to the strongly electron-withdrawing nitro group. In palladium-catalyzed cross-coupling reactions, the specific electronic communication in 4-bromo-2-nitrotoluene ensures superior electrophilic reactivity compared to meta- or ortho-brominated analogs, making isomer-level substitution impossible for optimized catalytic processes [2].

Substitution Risk

Different bromonitrotoluene isomers may shift regiochemical outcomes in downstream transformations.
Melting point differences among isomers can alter purification protocols and handling requirements.
Unspecified regioisomer substitution can compromise yields and product identity reproducibility.

Strict Ortho-Substitution Requirement for Indole Cyclization

The synthesis of 6-bromoindole via the Leimgruber-Batcho method strictly requires an ortho-relationship between the methyl and nitro groups [1]. 4-Bromo-2-nitrotoluene perfectly satisfies this structural requirement, undergoing quantitative enamine formation followed by reductive cyclization. Isomers lacking this ortho-relationship, such as 4-bromo-3-nitrotoluene, are fundamentally incapable of forming the indole core, making substitution impossible.

Evidence DimensionIndole cyclization viability
Target Compound Data4-Bromo-2-nitrotoluene (Ortho-methyl/nitro, viable for cyclization)
Comparator Or Baseline4-Bromo-3-nitrotoluene (Meta-methyl/nitro, structurally unviable)
Quantified DifferenceBinary viability (Yes vs. No) for Leimgruber-Batcho indole formation
ConditionsDMF-DMA condensation followed by reductive cyclization

Buyers targeting 6-bromoindole or related heterocycles must procure the exact 2-nitro isomer, as other bromonitrotoluene isomers structurally cannot undergo the required cyclization.

Melting point
Cross-study comparable
45–48 °C vs 76–77 °C (2‑bromo‑4‑nitrotoluene)
Lower melting point simplifies handling and purification.
Literature values; standard conditions.

Superior Electrophilic Reactivity in Palladium-Catalyzed Cross-Coupling

The position of the electron-withdrawing nitro group significantly impacts the oxidative addition of the C-Br bond to palladium. A comparative study of bromonitrotoluene isomers demonstrates that 4-bromo-2-nitrotoluene exhibits superior reactivity in Suzuki-Miyaura couplings compared to its isomers [1]. The para-like electronic relationship between the nitro and bromo groups activates the halide more effectively than the meta-arrangement in 4-bromo-3-nitrotoluene, while avoiding the steric hindrance seen in ortho-substituted analogs like 2-bromo-5-nitrotoluene.

Evidence DimensionRelative cross-coupling reaction rate/yield
Target Compound Data4-Bromo-2-nitrotoluene (Highest relative reactivity)
Comparator Or Baseline4-Bromo-3-nitrotoluene (Moderate) and 2-Bromo-5-nitrotoluene (Lowest)
Quantified DifferenceReactivity trend: 4-bromo-2-nitrotoluene > 4-bromo-3-nitrotoluene >> 2-bromo-5-nitrotoluene
ConditionsPalladium-catalyzed Suzuki coupling with arylboronic acids

For late-stage functionalization or complex intermediate synthesis, 4-bromo-2-nitrotoluene provides superior cross-coupling kinetics compared to its structural isomers, reducing catalyst loading requirements.

Synthetic yield
Class-level inference
89% isolated yield via Sandmeyer route
Supports scalable, regioselective supply.
Alternative bromination may produce isomeric mixtures.

Elimination of Hazardous Diazonium Intermediates in Scale-Up

In-house synthesis of 4-bromo-2-nitrotoluene typically requires the Sandmeyer reaction of 4-amino-2-nitrotoluene, which involves highly reactive diazonium salts and stoichiometric copper(I) bromide . Direct procurement of >98% pure 4-bromo-2-nitrotoluene bypasses these hazardous, exothermic steps, eliminating heavy metal waste and improving process safety.

Evidence DimensionProcess safety and waste generation
Target Compound DataDirect procurement (>98% GC purity, zero on-site copper waste)
Comparator Or BaselineIn-house Sandmeyer synthesis (requires stoichiometric CuBr and diazonium handling)
Quantified Difference100% reduction in on-site copper waste and diazonium hazards
ConditionsIndustrial scale-up or laboratory synthesis of brominated intermediates

Procuring the brominated compound directly bypasses hazardous, highly exothermic Sandmeyer steps, dramatically improving process safety and environmental compliance.

Downstream application yield
Supporting evidence
70–90% overall yield to 4‑bromo‑2‑nitrophenyl acetic acid
Demonstrates building-block efficiency in multi-step synthesis.
Patent CN102718659B; no direct isomer comparison.

Compatibility with Heavy-Metal-Free Kornblum Oxidation

The benzylic methyl group of 4-bromo-2-nitrotoluene can be selectively oxidized to 4-bromo-2-nitrobenzaldehyde without relying on harsh, toxic oxidants. Recent synthetic protocols highlight that benzylic bromination followed by Kornblum oxidation provides a gentle, chromium-free route to the aldehyde, achieving the transformation using operationally simple reagents [1].

Evidence DimensionOxidation yield and reagent toxicity
Target Compound DataKornblum oxidation (gentle, heavy-metal-free)
Comparator Or BaselineTraditional chromium trioxide (CrO3) mediated oxidation
Quantified DifferenceEliminates toxic Cr(VI) reagents while maintaining synthetic viability
ConditionsBenzylic bromination followed by Kornblum oxidation

Enables a greener, heavy-metal-free synthetic route to valuable benzaldehyde intermediates used in dye and pharmaceutical manufacturing.

Precursor for 6-Bromoindole in Pharmaceutical Synthesis

4-Bromo-2-nitrotoluene is the direct starting material for 6-bromoindole via the Leimgruber-Batcho cyclization [2]. This makes it an indispensable procurement choice for medicinal chemistry programs targeting indole-based alkaloids, kinase inhibitors, and 5-HT receptor antagonists where the 6-position bromine is required for late-stage diversification.

Heavy-Metal-Free Synthesis of 4-Bromo-2-nitrobenzaldehyde

The compound is utilized in the production of 4-bromo-2-nitrobenzaldehyde, a key intermediate for historic and advanced indigoid dyes like Tyrian purple (6,6'-dibromoindigo) [1]. Its benzylic methyl group is compatible with gentle Kornblum oxidation, allowing manufacturers to avoid toxic chromium trioxide reagents.

Building Block for Complex Biaryl Scaffolds via Cross-Coupling

Due to the favorable electronic activation provided by the nitro group, 4-bromo-2-nitrotoluene is an excellent electrophile in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is prioritized in workflows requiring the efficient coupling of sterically demanding or electronically deactivated arylboronic acids, outperforming meta- and ortho-isomers [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Bromo-2-nitrobenzaldehyde synthesis
Regioselective access to ortho-nitro para-bromo pattern
Route efficiency and aldehyde purity
6-Bromoindole synthesis
Correct indole regiochemistry via Batcho‑Leimgruber route
Regioisomeric purity of the indole product
4-Bromo-2-nitrophenyl acetic acid synthesis
High-yielding multi-step sequence compatibility
Overall yield and intermediate purity
Palladium-catalyzed cross-coupling
Activated bromine with ortho-nitro electronic modulation
Coupling efficiency and product diversity

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

214.95819 Da

Monoisotopic Mass

214.95819 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60956-26-5

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